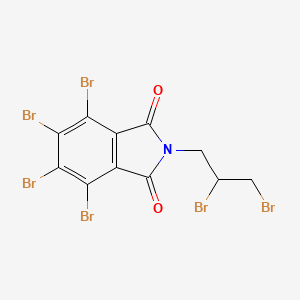
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione: is a brominated organic compound It is characterized by the presence of multiple bromine atoms attached to an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of an isoindole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The choice of solvents, catalysts, and reaction parameters is optimized to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized isoindole derivatives.
Reduction: Debrominated isoindole compounds.
Substitution: Isoindole derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its multiple bromine atoms make it a versatile intermediate for further functionalization.
Biology
In biological research, this compound may be explored for its potential biological activity. Brominated compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. Brominated isoindoles may interact with biological targets, offering opportunities for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of flame retardants, due to the presence of multiple bromine atoms, which are known to impart flame-retardant properties to materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione: Lacks the 2-(2,3-dibromopropyl) group.
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione: Lacks the 4,5,6,7-tetrabromo substitution.
Uniqueness
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of multiple bromine atoms and the 2-(2,3-dibromopropyl) group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
188744-64-1 |
|---|---|
Molecular Formula |
C11H5Br6NO2 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(2,3-dibromopropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H5Br6NO2/c12-1-3(13)2-18-10(19)4-5(11(18)20)7(15)9(17)8(16)6(4)14/h3H,1-2H2 |
InChI Key |
KIQUIBGVLRCXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


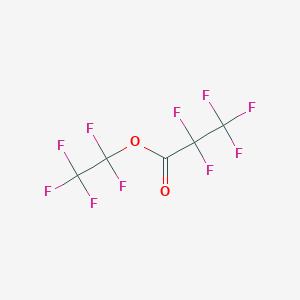
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
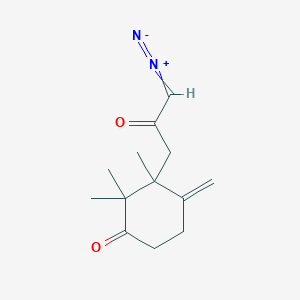

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
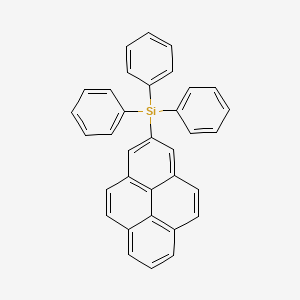
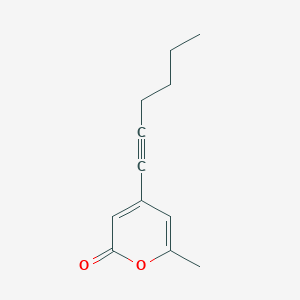
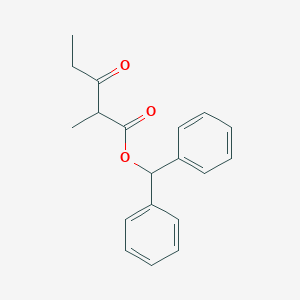
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
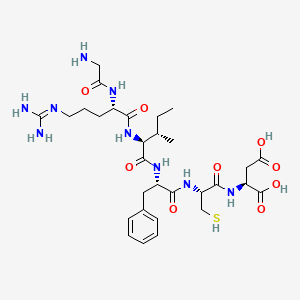

![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
